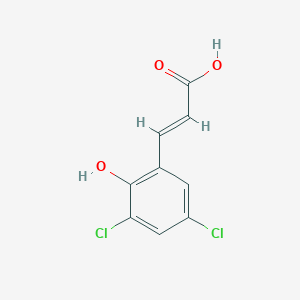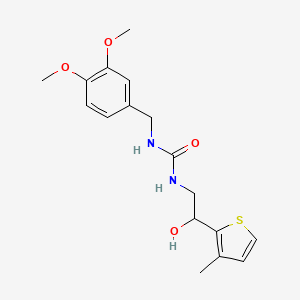
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as DM-HYD-1 and is a urea derivative.
Mécanisme D'action
The exact mechanism of action of DM-HYD-1 is not fully understood. However, it has been proposed that DM-HYD-1 exerts its therapeutic effects by modulating various signaling pathways in the body. DM-HYD-1 has been found to activate the AMPK pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis. It has also been found to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
DM-HYD-1 has been found to have various biochemical and physiological effects. It has been found to regulate glucose and lipid metabolism, reduce oxidative stress, and inhibit inflammation. DM-HYD-1 has also been found to improve mitochondrial function and enhance autophagy.
Avantages Et Limitations Des Expériences En Laboratoire
DM-HYD-1 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been found to have low toxicity and high stability. However, one of the limitations of DM-HYD-1 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the scientific research of DM-HYD-1. One direction is to further investigate its potential therapeutic applications in the treatment of cancer, diabetes, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand how it exerts its effects. Additionally, future research could focus on developing more potent derivatives of DM-HYD-1 with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of DM-HYD-1 is a multi-step process that involves the use of various chemicals and reagents. The first step involves the protection of the hydroxyl group of 3-methylthiophene-2-carboxylic acid with tert-butyldimethylsilyl chloride. The second step involves the conversion of the protected acid to the corresponding acid chloride using thionyl chloride. The third step involves the reaction of the acid chloride with 3,4-dimethoxybenzylamine to form the protected amide. The final step involves the deprotection of the amide using trifluoroacetic acid to yield DM-HYD-1.
Applications De Recherche Scientifique
DM-HYD-1 has been found to have potential therapeutic applications in various scientific research fields. It has shown promising results in the treatment of cancer, diabetes, and neurodegenerative diseases. DM-HYD-1 has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to regulate blood glucose levels and improve insulin sensitivity. In addition, DM-HYD-1 has been found to have neuroprotective effects and prevent neurodegeneration.
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-11-6-7-24-16(11)13(20)10-19-17(21)18-9-12-4-5-14(22-2)15(8-12)23-3/h4-8,13,20H,9-10H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFCHSNBWSKNCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



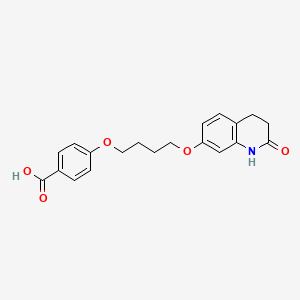


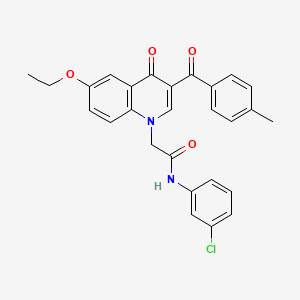
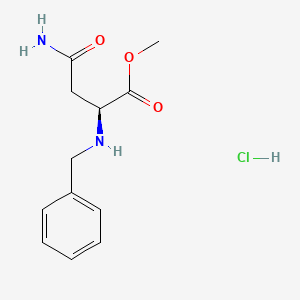

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2879340.png)
![1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2879341.png)
![Tert-butyl N-[(3R,4S)-4-hydroxy-5,5-dimethyloxolan-3-yl]carbamate](/img/structure/B2879342.png)
